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2H-Cyclohepta(b)furan-2-one

Catalog No.
S9080921
CAS No.
4481-35-0
M.F
C9H6O2
M. Wt
146.14 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Cyclohepta(b)furan-2-one

CAS Number

4481-35-0

Product Name

2H-Cyclohepta(b)furan-2-one

IUPAC Name

cyclohepta[b]furan-2-one

Molecular Formula

C9H6O2

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C9H6O2/c10-9-6-7-4-2-1-3-5-8(7)11-9/h1-6H

InChI Key

LBFAKLHYVDQHRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=CC(=O)O2)C=C1

2H-Cyclohepta(b)furan-2-one is a bicyclic organic compound characterized by a furan ring fused to a cycloheptane structure. Its molecular formula is C9H6O2C_9H_6O_2, and it features a carbonyl group at the second position of the furan ring. This compound is notable for its unique structural properties, which contribute to its reactivity and biological activity. The compound's structure allows it to participate in various

  • Cycloaddition Reactions: It participates in [4 + 2] cycloaddition reactions with aryl acetylenes, leading to the formation of homobarrelene derivatives. These derivatives can further undergo di-π-methane rearrangements, yielding complex carbocycles .
  • Reactions with Nucleophiles: The compound can react with nucleophiles such as malonitrile and ethyl cyanoacetate, producing various derivatives that are valuable for further synthetic applications .
  • Synthesis of Azulene Derivatives: It can be transformed into azulene derivatives through specific reaction pathways involving malonitrile and other reagents .

Research indicates that 2H-Cyclohepta(b)furan-2-one exhibits notable biological activities, including:

  • Antimicrobial Properties: Some derivatives of this compound have shown potential antimicrobial activity, which could be useful in developing new antibiotics.
  • Antitumor Activity: Certain analogs have been studied for their antitumor effects, indicating potential applications in cancer therapy.
  • Neuroprotective Effects: Preliminary studies suggest that compounds derived from 2H-Cyclohepta(b)furan-2-one may have neuroprotective properties, making them candidates for further research in neurodegenerative diseases.

Several methods have been developed for synthesizing 2H-Cyclohepta(b)furan-2-one:

  • One-Pot Procedures: Recent advancements include one-pot synthesis methods that involve sequential iodation followed by Suzuki–Miyaura coupling, allowing for efficient introduction of aryl groups at the challenging 8-position of the furan .
  • Dehydrohalogenation of α-Haloamides: This method generates the compound through the dehydrohalogenation of α-haloamides, providing a versatile route to access various derivatives .
  • Cycloaddition Reactions: The compound can also be synthesized through cycloaddition reactions involving appropriate diene and dienophile partners, expanding its synthetic utility .

The applications of 2H-Cyclohepta(b)furan-2-one span various fields:

  • Pharmaceutical Development: Its derivatives are being explored for potential use in drug development due to their biological activities.
  • Material Science: The unique structural properties lend themselves to applications in material science, particularly in the development of novel polymers or organic materials.
  • Synthetic Chemistry: It serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecular architectures.

Interaction studies involving 2H-Cyclohepta(b)furan-2-one have focused on its reactivity with different nucleophiles and electrophiles. These studies help elucidate the mechanisms underlying its chemical behavior and biological activity:

  • Reactivity Profiles: Understanding how this compound interacts with various reagents can inform synthetic strategies and predict potential biological effects.
  • Biological

Several compounds share structural similarities with 2H-Cyclohepta(b)furan-2-one. A comparison highlights its uniqueness:

Compound NameStructure TypeNotable Features
3-Hydroxy-2H-cyclohepta[b]furanBicyclicHydroxyl group influences reactivity and solubility.
8-Aryl-2H-cyclohepta[b]furanSubstituted BicyclicIncreased steric hindrance affects reactivity.
3-Acetyl-2H-cyclohepta[b]furanAcetylated BicyclicExhibits different reactivity patterns due to acetyl group.
3-Cyano-2H-cyclohepta[b]furanCyano-substitutedPotentially different biological activities due to cyano group.

The unique combination of structural features and reactivity patterns makes 2H-Cyclohepta(b)furan-2-one a distinct entity among its analogs, offering unique pathways for synthesis and application in various fields.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

146.036779430 g/mol

Monoisotopic Mass

146.036779430 g/mol

Heavy Atom Count

11

UNII

X4QU33X3PG

Dates

Last modified: 11-21-2023

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